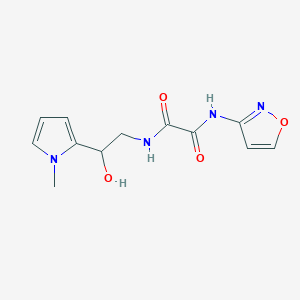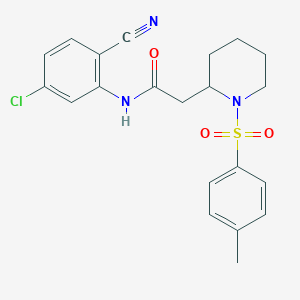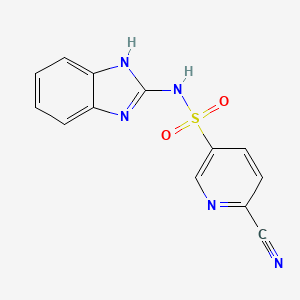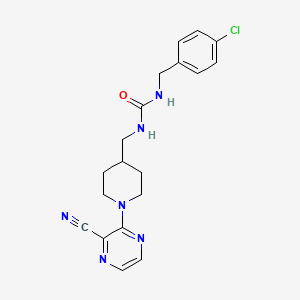
1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthetic and Analytical Studies
- Synthetic Approaches and Spectral Analysis : Research has been conducted on similar piperazine derivatives, focusing on synthetic routes and spectral analysis. For example, the preparation and vibrational spectral analysis (using FT-IR and FT-Raman spectroscopy) of 1-alkyl-1-methylpiperazine-1,4-diium salts, with a focus on understanding their chemical properties and potential energy distributions, highlights foundational work in synthesizing and analyzing compounds with complex structures (Němečková et al., 2015).
Therapeutic Research and Biological Activities
Antimicrobial and Anti-Proliferative Activities : The development and evaluation of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, including synthesis from piperazine, have demonstrated significant antimicrobial and anti-proliferative activities. This underscores the potential of structurally complex ureas in therapeutic applications, with specific derivatives showing marked antibacterial activities and promising effects against human tumor cell lines (Al-Mutairi et al., 2019).
Inhibition of Soluble Epoxide Hydrolase : A study on 1,3-disubstituted ureas possessing a piperidyl moiety explored their role as inhibitors of human and murine soluble epoxide hydrolase, a target for reducing inflammatory pain. This research identified compounds with significant improvements in pharmacokinetic parameters and demonstrated efficacy in in vivo models, suggesting therapeutic potential in inflammation and pain management (Rose et al., 2010).
Chemical and Material Sciences
- Corrosion Inhibition : The synthesis and evaluation of urea-derived Mannich bases for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions have shown that these compounds can significantly increase corrosion resistance. This application highlights the utility of urea derivatives in materials science and engineering (Jeeva et al., 2015).
Fundamental Chemical Studies
- Conformational and Complexation Studies : Research into heterocyclic ureas' synthesis and conformational behavior, particularly regarding their intramolecular and intermolecular hydrogen bonding capabilities, provides insights into their structural dynamics and potential for forming complex structures. These studies are foundational for understanding the chemical behavior of urea derivatives in various environments (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIANUXBDDJPYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2772001.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2772003.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2772005.png)
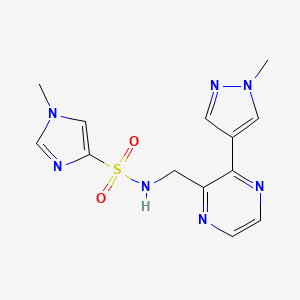
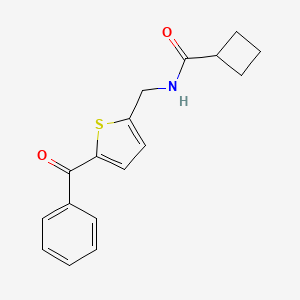
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2772011.png)


